N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that belongs to a class of molecules known for their potential therapeutic applications. This compound features a complex structure that includes a morpholine ring and a tetrahydrothiophene moiety, which contribute to its biological activity. It is primarily investigated for its role in medicinal chemistry, particularly in the development of drugs targeting various diseases.
This compound can be classified under the category of isonicotinamides, which are derivatives of isonicotinic acid. These compounds often exhibit pharmacological properties, making them significant in drug discovery and development.
The synthesis of N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. Key synthetic methods include:
The synthesis may involve the use of solvents such as dimethylformamide or dichloromethane to facilitate reactions and purifications. Reaction conditions such as temperature and time are critical for optimizing yields and purity .
The molecular structure of N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be depicted as follows:
The molecular formula is typically represented as C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 282.37 g/mol. The compound's structure can be analyzed using techniques like NMR spectroscopy and mass spectrometry for confirmation of synthesis .
N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may participate in various chemical reactions:
Reactions involving this compound should be carefully monitored for yield and selectivity, often employing chromatographic techniques for purification post-reaction .
The mechanism of action for N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves interaction with specific biological targets, potentially including enzymes or receptors involved in disease pathways.
Experimental studies are necessary to elucidate detailed mechanisms through assays measuring enzyme activity or cell viability in response to treatment with this compound .
N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exhibits several notable physical properties:
Key chemical properties include:
N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has potential applications in various fields:
The ongoing research into its efficacy and safety profiles will determine its viability as a therapeutic agent in clinical settings .
The structural architecture of N-(4-morpholinophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exemplifies a fragment-based combinatorial approach tailored for dual-target inhibition in oncology. This strategy integrates three pharmacologically active fragments:
Structure-activity relationship (SAR) studies reveal that fragment hybridization amplifies synergistic effects. As demonstrated in Table 1, modifications to the morpholino fragment significantly alter inhibitory potency:
Table 1: Impact of Fragment Modifications on Target Inhibition
Morpholino Modification | PARP1 IC₅₀ (μM) | VEGFR2 IC₅₀ (μM) | Selectivity Index |
---|---|---|---|
Unsubstituted morpholine | 0.48 ± 0.05 | 0.97 ± 0.11 | 2.02 |
N-methylpiperazine | 0.62 ± 0.07 | 0.53 ± 0.06 | 0.85 |
Thiomorpholine | 1.20 ± 0.15 | 1.85 ± 0.20 | 1.54 |
4-Morpholinophenyl | 0.19 ± 0.02 | 0.32 ± 0.04 | 1.68 |
Combinatorial screening of 120 analogs established that the 4-morpholinophenyl moiety maximizes dual-target efficacy against PARP1 and VEGFR2—key nodes in tumor angiogenesis and DNA repair pathways [3] [5]. Molecular dynamics simulations confirm that the morpholine oxygen forms a stable hydrogen bond with Glu885 in VEGFR2's hinge region (bond distance: 2.78 Å), while the isonicotinamide nitrogen coordinates with Ser904 in PARP1's catalytic domain [5].
The synthesis employs a convergent three-segment strategy with rigorous optimization of stereoselectivity and yield at each stage:
Segment 1: Morpholinoaniline Synthesis
Segment 2: Tetrahydrothiophene-Oxy Fragment Preparation
Segment 3: Fragment Coupling
Critical Optimization: Solvent screening showed DMF outperformed DMSO or NMP (yields: 82% vs. 68% and 71%), while temperature >100°C suppressed racemization of the tetrahydrothiophene fragment.
Microwave irradiation revolutionizes key cyclization steps by accelerating reaction kinetics and improving regioselectivity. Optimization trials compared conventional vs. microwave methods for the morpholine ring closure:
Table 2: Conventional vs. Microwave-Assisted Morpholine Cyclization
Parameter | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Temperature | 80°C | 150°C | +70°C |
Time | 180 min | 25 min | 86% reduction |
Yield | 76% | 93% | +17% |
Energy Consumption | 850 kJ/mol | 290 kJ/mol | 66% reduction |
Solvent Volume | 50 mL/g | 15 mL/g | 70% reduction |
Reactions employed a CEM Discover SP system with dynamic power adjustment (300 W max). Microwave conditions (150°C, 25 min, sealed vessel) using toluene as solvent suppressed diacylation byproducts (<2% vs. 12% conventionally) due to uniform heating [6] [10]. For the SNAr coupling step, microwave irradiation (120°C, 20 min) replaced the 24-hour conventional protocol, conserving the chiral integrity of the tetrahydrothiophene fragment (ee >98.5%).
Systematic derivatization of the lead compound enhances target affinity and metabolic stability:
Amide Bond Bioisosteres
Heterocycle Modifications
Prodrug Approaches
Table 3: Bioactivity of Key Derivatives
Modification | PARP1 IC₅₀ (μM) | VEGFR2 IC₅₀ (μM) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|
Parent Compound | 0.19 | 0.32 | 38 |
Sulfonamide bioisostere | 0.14 | 0.41 | 29 |
Thienopyridine analog | 0.27 | 0.19 | 82 |
N-Oxide derivative | 0.23 | 0.35 | 45 |
Phosphate prodrug | 0.21* | 0.33* | 112* |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4